![molecular formula C19H14N2O3 B12579352 Propanedinitrile, [1-(1,3-benzodioxol-5-yl)-3-oxo-3-phenylpropyl]- CAS No. 199390-81-3](/img/structure/B12579352.png)
Propanedinitrile, [1-(1,3-benzodioxol-5-yl)-3-oxo-3-phenylpropyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le Propanedinitrile, [1-(1,3-benzodioxol-5-yl)-3-oxo-3-phénylpropyl]- est un composé chimique de formule moléculaire C19H14N2O3. Il est connu pour sa structure unique, qui comprend un cycle benzodioxole et un groupe phénylpropyle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du Propanedinitrile, [1-(1,3-benzodioxol-5-yl)-3-oxo-3-phénylpropyl]- implique généralement la réaction du 1,3-benzodioxole avec des dérivés de phénylpropyle dans des conditions spécifiques. Une méthode courante consiste à utiliser le malononitrile comme matière première, qui subit une série de réactions pour former le composé souhaité. Les conditions de réaction impliquent souvent l'utilisation de catalyseurs, de solvants et de températures contrôlées pour garantir l'obtention du produit souhaité avec une pureté élevée .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour maximiser le rendement et minimiser les coûts. Le processus comprend généralement des étapes telles que la purification, la cristallisation et le contrôle de la qualité pour garantir que le produit final répond aux normes industrielles .
Analyse Des Réactions Chimiques
Types de réactions
Le Propanedinitrile, [1-(1,3-benzodioxol-5-yl)-3-oxo-3-phénylpropyl]- peut subir diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé pour former différents produits en fonction des réactifs et des conditions utilisés.
Réduction : Les réactions de réduction peuvent conduire à la formation de différents dérivés du composé.
Substitution : Le composé peut subir des réactions de substitution où des groupes spécifiques sont remplacés par d'autres groupes fonctionnels.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution. Les conditions de ces réactions impliquent généralement des températures contrôlées, des solvants spécifiques et parfois des atmosphères inertes pour prévenir les réactions secondaires indésirables .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent du type de réaction et des réactifs utilisés. Par exemple, l'oxydation peut produire différents dérivés oxydés, tandis que la réduction peut produire diverses formes réduites du composé .
Applications de recherche scientifique
Le Propanedinitrile, [1-(1,3-benzodioxol-5-yl)-3-oxo-3-phénylpropyl]- a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme bloc de construction dans la synthèse de molécules plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés anticancéreuses.
Médecine : Des recherches sont en cours pour explorer ses applications thérapeutiques potentielles, en particulier dans le traitement de certaines maladies.
Industrie : Il est utilisé dans le développement de nouveaux matériaux et procédés chimiques
Mécanisme d'action
Le mécanisme d'action du Propanedinitrile, [1-(1,3-benzodioxol-5-yl)-3-oxo-3-phénylpropyl]- implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut exercer ses effets en se liant à certaines protéines ou enzymes, modulant ainsi leur activité. Cela peut entraîner divers effets biologiques, tels que l'inhibition de la prolifération cellulaire ou l'induction de l'apoptose dans les cellules cancéreuses .
Applications De Recherche Scientifique
Propanedinitrile, [1-(1,3-benzodioxol-5-yl)-3-oxo-3-phenylpropyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of Propanedinitrile, [1-(1,3-benzodioxol-5-yl)-3-oxo-3-phenylpropyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-[1-(2H-1,3-benzodioxol-5-yl)éthylidène]propanedinitrile
- 1-benzo[1,3]dioxol-5-yl-3-N-fusionnés hétéroarylindoles
Unicité
Le Propanedinitrile, [1-(1,3-benzodioxol-5-yl)-3-oxo-3-phénylpropyl]- est unique en raison de ses caractéristiques structurales spécifiques, qui comprennent un cycle benzodioxole et un groupe phénylpropyle. Ces éléments structuraux contribuent à ses propriétés chimiques et biologiques distinctes, le différenciant d'autres composés similaires .
Propriétés
Numéro CAS |
199390-81-3 |
|---|---|
Formule moléculaire |
C19H14N2O3 |
Poids moléculaire |
318.3 g/mol |
Nom IUPAC |
2-[1-(1,3-benzodioxol-5-yl)-3-oxo-3-phenylpropyl]propanedinitrile |
InChI |
InChI=1S/C19H14N2O3/c20-10-15(11-21)16(9-17(22)13-4-2-1-3-5-13)14-6-7-18-19(8-14)24-12-23-18/h1-8,15-16H,9,12H2 |
Clé InChI |
ZEAADEUPLNSMLA-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)C(CC(=O)C3=CC=CC=C3)C(C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methoxy-4-[(4-phenylbutoxy)methyl]benzene](/img/structure/B12579276.png)
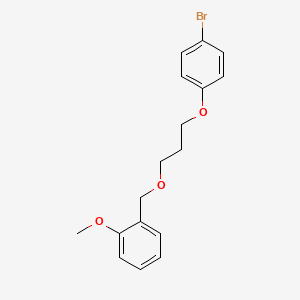
![4,5-Bis{[(9H-fluoren-9-yl)methoxy]carbonyl}benzene-1,2-dicarboxylate](/img/structure/B12579289.png)
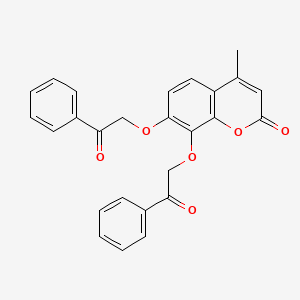
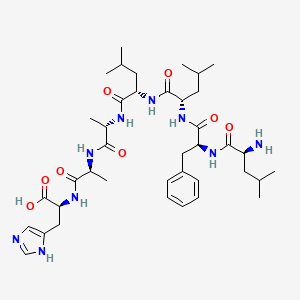
![5-[(Triphenylmethyl)sulfanyl]pent-4-enamide](/img/structure/B12579313.png)
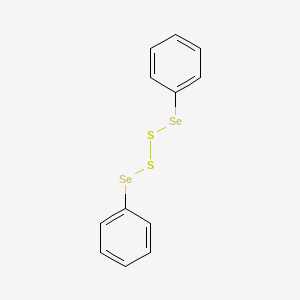
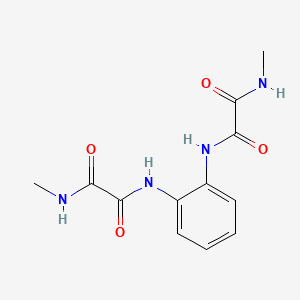
![3-Pyridinesulfonamide, 5-bromo-6-chloro-N-[4-(trifluoromethyl)phenyl]-](/img/structure/B12579336.png)
![2-Amino-1-[(3R,5S)-3,5-dimethyl-1-piperazinyl]ethanone](/img/structure/B12579344.png)
![4,5-Bis{[2-(pyridin-2-yl)ethyl]sulfanyl}-2H-1,3-dithiole-2-thione](/img/structure/B12579355.png)
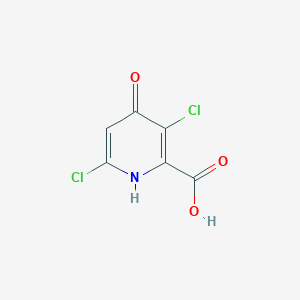
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12579367.png)
![Benzoic acid, 4-[[(trimethylsilyl)ethynyl]thio]-, methyl ester](/img/structure/B12579376.png)
